molecular formula C26H22ClN3O3 B2836608 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866349-22-6

3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2836608
CAS RN: 866349-22-6
M. Wt: 459.93
InChI Key: GDNPMCICLUKJPE-UHFFFAOYSA-N
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Description

3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Molecular Interactions

  • Advanced Synthetic Techniques : The study by Noguchi et al. (1986) explores the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides, leading to the formation of fused 1,3-cyclohexadiene systems, which are crucial for synthesizing polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986). This demonstrates the compound's utility in creating intricate molecular structures, which could be expanded to the synthesis of quinazoline derivatives.

  • Heterocyclic Compound Synthesis : Research by Chau, Saegusa, and Iwakura (1982) outlines the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, indicating the versatility of quinazoline derivatives in forming heterocyclic compounds (Chau, Saegusa, & Iwakura, 1982). This underscores the importance of compounds like 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in medicinal chemistry and drug design.

  • Molecular Interaction Studies : The work by Rodríguez et al. (2014) on the catalytic C-H activation of phenylethylamines or benzylamines and their annulation with allenes to synthesize tetrahydro-3-benzazepines and tetrahydroisoquinolines (Rodríguez, Albert, Ariza, García, Granell, Farrás, La Mela, & Nicolás, 2014) provides insights into the compound's potential in facilitating key molecular interactions, which could be pivotal in the development of new therapeutic agents.

Potential Therapeutic Applications

  • Antimicrobial and Antitubercular Activities : Rao and Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene, which exhibited significant in vitro antibacterial and antitubercular activities (Rao & Subramaniam, 2015). This suggests that derivatives of 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide might also hold potential in antimicrobial research.

  • Antipsychotic Agent Exploration : The investigation by Norman et al. (1996) into heterocyclic carboxamides as potential antipsychotic agents provides a foundation for exploring the neuroactive potential of quinazoline derivatives (Norman, Navas, Thompson, & Rigdon, 1996). This underscores the compound's relevance in the development of novel treatments for psychiatric disorders.

properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-2-14-29-25(32)22-13-10-20(24(31)28-16-18-6-4-3-5-7-18)15-23(22)30(26(29)33)17-19-8-11-21(27)12-9-19/h2-13,15H,1,14,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNPMCICLUKJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

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